3,4-Difluoro-2-hydroxybenzonitrile
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Overview
Description
3,4-Difluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a nitrile group. It is used as an intermediate in the synthesis of various products, including herbicides and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing 3,4-Difluoro-2-hydroxybenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures between 0-40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10-60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is reacted with a halogen-containing dehydration reagent and a catalyst at 30-80°C to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be easy to industrialize, with simple operations, high yield, and high product purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include 3,4-difluoro-2-hydroxybenzaldehyde or 3,4-difluoro-2-hydroxybenzoic acid.
Reduction Reactions: Products include 3,4-difluoro-2-hydroxybenzylamine.
Scientific Research Applications
3,4-Difluoro-2-hydroxybenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3,4-Difluoro-2-hydroxybenzaldehyde
Uniqueness
3,4-Difluoro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a hydroxyl group makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3,4-difluoro-2-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTPRXJPZPHNAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641066 |
Source
|
Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-34-1 |
Source
|
Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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